molecular formula C14H12FN3OS B5842197 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide CAS No. 578004-37-2

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide

Cat. No.: B5842197
CAS No.: 578004-37-2
M. Wt: 289.33 g/mol
InChI Key: VQHGLKWVUWYMAF-UHFFFAOYSA-N
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Description

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide is a chemical compound of significant interest in medicinal chemistry research, particularly for its potential as a multi-target therapeutic scaffold. This molecule incorporates a 1,2,4-triazole core, a heterocycle renowned for its diverse biological activities and presence in numerous approved drugs . The structural hybrid of the 1,2,4-triazole with a furan ring and a fluorobenzyl sulfide group is designed to harness the pharmacological properties associated with these motifs, which have been independently reported to possess antibacterial, antifungal, and anti-inflammatory properties . The 1,2,4-triazole scaffold is a subject of intensive investigation for developing new antibacterial agents to combat drug-resistant bacteria. Research indicates that 1,2,4-triazole derivatives can exhibit potent activity against a range of Gram-positive and Gram-negative pathogens, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) . Some 1,2,4-triazole hybrids have been shown to function by inhibiting bacterial DNA gyrase, a critical enzyme for bacterial replication . Furthermore, molecular hybridization of the 1,2,4-triazole with a furfuryl moiety, as seen in this compound, is a recognized strategy in drug discovery to create novel bioactive molecules with improved efficacy and potentially lower toxicity for anti-inflammatory applications . This product is provided as-is for early discovery research. As part of a collection of rare and unique chemicals, it is sold without analytical data. The buyer assumes responsibility for confirming product identity and/or purity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3OS/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHGLKWVUWYMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578004-37-2
Record name 3-FLUOROBENZYL 5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL SULFIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluorobenzyl halide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Data Tables

Table 2: Calculated Electronic Properties

Compound Type ΣQ (Total Charge) ΔE1 (eV) Hyperpolarizability (vs. Urea) Reference
Target Compound (predicted) ~0.85 ~4.2 ~5× urea
2-Aminothiazole Sulfonamides 0.72–0.91 3.9–4.5 N/A
Urea (Benchmark) - -

Biological Activity

3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide (CAS Number: 578004-37-2) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide is C14H12FN3OSC_{14}H_{12}FN_3OS with a molecular weight of approximately 289.34 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to the triazole moiety, which can interact with various biological targets. Triazoles are known to inhibit specific enzymes and receptors, which can lead to therapeutic effects against fungal infections and other diseases.

Potential Mechanisms:

  • Enzyme Inhibition : The triazole ring can bind to the active sites of enzymes, inhibiting their function.
  • Antifungal Activity : Compounds with triazole structures often exhibit antifungal properties by disrupting the synthesis of ergosterol in fungal cell membranes.
  • Antimicrobial Properties : The presence of the sulfide group may enhance the compound's interaction with bacterial membranes, contributing to its antimicrobial efficacy.

Biological Activity Studies

Recent studies have highlighted the biological activities associated with similar triazole compounds, providing insights into the potential effectiveness of 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide.

Antifungal Activity

A comparative study on various triazole derivatives indicated that compounds with similar structures exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger. For instance, compounds featuring a fluorobenzyl group demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL against these pathogens .

Antibacterial Activity

In vitro testing has shown that triazole derivatives can also exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For example, compounds with a similar scaffold displayed MIC values comparable to standard antibiotics like ciprofloxacin and chloramphenicol .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of specific functional groups can significantly influence the biological activity of triazole compounds:

Substituent Effect on Activity
Fluorine atomIncreases lipophilicity and binding affinity
Sulfide groupEnhances membrane interaction
Methyl groupModulates steric hindrance

These modifications can lead to improved efficacy against target pathogens while minimizing toxicity.

Case Studies

Several studies have been conducted on related compounds to assess their biological activities:

  • Study on Triazole Derivatives : A series of triazole derivatives were tested for antifungal activity, showing that modifications at the benzyl position significantly enhanced their effectiveness against Fusarium oxysporum with MIC values as low as 6.25 µg/mL .
  • Antimicrobial Testing : Research demonstrated that certain triazoles exhibited potent antimicrobial effects against multiple bacterial strains, indicating broad-spectrum potential for compounds similar to 3-Fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-YL sulfide .

Q & A

Q. What are the key synthetic strategies for 3-fluorobenzyl 5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl sulfide?

The synthesis typically involves multi-step reactions starting from substituted triazole precursors. Copper-catalyzed thiol-ene "click" reactions are often employed to introduce the fluorobenzyl sulfide moiety, as these conditions (e.g., CuI in DMF at 60–80°C) ensure regioselectivity and high yields . A critical step is the optimization of solvent polarity (e.g., DMF or THF) to stabilize intermediates and minimize side reactions. Post-synthesis purification via medium-pressure liquid chromatography (MPLC) is recommended to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving its 3D structure, particularly to confirm the substitution pattern of the triazole ring and the spatial orientation of the fluorobenzyl group . Spectroscopic methods include:

  • ¹H/¹³C NMR : Key signals include the furyl proton at δ 6.5–7.2 ppm and the fluorobenzyl methylene protons at δ 4.2–4.5 ppm .
  • HRMS : Expected molecular ion [M+H]+ at m/z 410.46 (C₁₇H₁₆F₂N₄O₂S₂) .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

PropertyValueRelevance
Boiling Point~597°C (predicted)Determines solvent removal methods
LogP~2.8 (calculated)Predicts membrane permeability
SolubilityDMSO > 10 mg/mLGuides in vitro assay conditions
Data derived from analogs in suggest these properties influence bioactivity and formulation stability.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazole-thioether coupling?

Contradictory reports on yields (52–74% in ) highlight the sensitivity of sulfur nucleophiles to oxidation. To mitigate this:

  • Use anhydrous solvents (e.g., degassed DMF) to prevent disulfide formation.
  • Optimize catalyst loading : 10 mol% CuI improves coupling efficiency without side-product accumulation .
  • Monitor reaction progress via TLC (silica, ethyl acetate/hexane 3:7) to terminate at peak conversion .

Q. What computational methods validate the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and DFT calculations are used to predict binding affinities. For example:

  • The fluorobenzyl group’s electron-withdrawing effect enhances π-π stacking with aromatic residues in enzyme active sites (e.g., CYP450 isoforms) .
  • ADMET predictions : The compound’s moderate LogP (~2.8) suggests blood-brain barrier permeability, relevant for neurotarget studies .

Q. How do structural analogs resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus vs. E. coli in ) arise from substituent effects. Comparative studies show:

  • 3-Fluorobenzyl derivatives exhibit stronger Gram-positive activity due to enhanced membrane disruption.
  • 2-Furyl moieties improve solubility but reduce potency against hydrophobic targets. Structure-activity relationship (SAR) models should prioritize substituent electronegativity and steric bulk .

Q. What strategies address challenges in crystallizing this compound?

Failed crystallization attempts (common in triazole derivatives) require:

  • Solvent screening : Use 1:1 DCM/ethanol for slow evaporation.
  • Seeding : Introduce microcrystals from analogs (e.g., 4-chlorobenzyl derivatives) to induce nucleation .
  • Cryocooling : Data collection at 100 K improves diffraction quality for SHELXL refinement .

Methodological Notes

  • Contradiction Management : Cross-validate NMR assignments with HSQC and HMBC to resolve signal overlap .
  • Data Reproducibility : Report exact CuI concentrations and solvent purity levels, as trace water degrades sulfur intermediates .
  • Ethical Compliance : Avoid PubChem/BenchChem data due to reliability concerns; prioritize peer-reviewed crystallographic databases (e.g., CCDC) .

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